4-(3-hydroxy-6-oxo-1(6H)-pyridazinyl)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-(3-hydroxy-6-oxo-1(6H)-pyridazinyl)benzoic acid is a useful research compound. Its molecular formula is C11H8N2O4 and its molecular weight is 232.19 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 232.04840674 g/mol and the complexity rating of the compound is 383. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Metabolism and Chemical Transformations
Research has highlighted the metabolic pathways and chemical transformations involving similar benzoic acid derivatives. For instance, the metabolism of biphenyl by Pseudomonas putida leads to the isolation of benzoic acid among other compounds, shedding light on microbial degradation pathways of aromatic compounds (Catelani et al., 1973). This foundational work provides insights into the environmental breakdown of complex aromatic pollutants.
Synthesis of Novel Compounds
The synthesis of novel compounds from benzoic acid derivatives has been extensively studied. For example, new aromatic carboxylic acids were synthesized by modifying hydroxyl hydrogens of dihydroxy benzoic acid, leading to the development of lanthanide coordination compounds with interesting photophysical properties (Sivakumar et al., 2011). Such research contributes to the development of materials with potential applications in optics and electronics.
Fluorescence Probes
Benzoic acid derivatives have been employed in the development of fluorescence probes for detecting reactive oxygen species (ROS), highlighting their utility in biological and chemical applications. For example, novel fluorescence probes were synthesized to detect selectively highly reactive oxygen species, demonstrating the role of benzoic acid derivatives in advancing biochemical research and diagnostics (Setsukinai et al., 2003).
Catalysis and Green Chemistry
The iron-assisted hydroxylation of benzoic acid to salicylic acid showcases the application of benzoic acid derivatives in catalysis and green chemistry, presenting an efficient method for the synthesis of important industrial chemicals under mild conditions (Taktak et al., 2005). This research demonstrates the potential for sustainable chemical processes involving benzoic acid derivatives.
Heterocyclic Chemistry
The utility of similar compounds for the preparation of novel heterocyclic compounds has been explored, revealing their importance in synthesizing new molecules with expected antibacterial activities. This highlights the role of benzoic acid derivatives in the development of new pharmaceuticals and antibacterial agents (El-hashash et al., 2015).
Properties
IUPAC Name |
4-(3,6-dioxo-1H-pyridazin-2-yl)benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2O4/c14-9-5-6-10(15)13(12-9)8-3-1-7(2-4-8)11(16)17/h1-6H,(H,12,14)(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSQVOOLIRGVINV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)N2C(=O)C=CC(=O)N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.